4,5-Dimethoxy-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
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Overview
Description
4,5-Dimethoxy-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline is a complex organic compound characterized by its aromatic structure and the presence of multiple functional groups, including methoxy groups and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxy-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline typically involves multiple steps, starting with the formation of the aniline derivative followed by the introduction of the oxadiazole ring. One common synthetic route includes the reaction of 4,5-dimethoxyaniline with a suitable oxadiazole precursor under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized reactors and equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethoxy-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or halides.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 4,5-Dimethoxy-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its interactions with various biological targets are of interest for developing new therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its ability to interact with specific molecular targets makes it a candidate for the synthesis of new pharmaceuticals.
Industry: In the industrial sector, this compound may be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 4,5-Dimethoxy-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Methyl-2,5-dimethoxyamphetamine
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene
Benzene, 1,4-dimethoxy-2-methyl-
Uniqueness: 4,5-Dimethoxy-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and reactivity make it distinct from other similar compounds.
Properties
IUPAC Name |
4,5-dimethoxy-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-6-13-14-11(17-6)7-4-9(15-2)10(16-3)5-8(7)12/h4-5H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEPOMATBWVGJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC(=C(C=C2N)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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